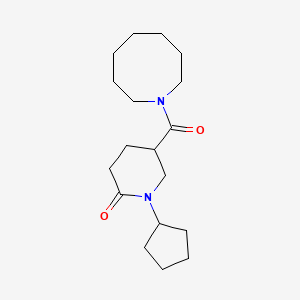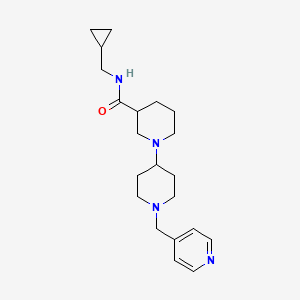
5-(1-azocanylcarbonyl)-1-cyclopentyl-2-piperidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-azocanylcarbonyl)-1-cyclopentyl-2-piperidinone, commonly known as CPP-ACP, is a complex of casein phosphopeptides (CPP) and amorphous calcium phosphate (ACP). CPP-ACP is a bioactive compound that has been extensively studied due to its potential applications in the field of dentistry. CPP-ACP has been shown to have a number of beneficial effects on oral health, including remineralization of enamel, prevention of dental caries, and reduction of dentinal hypersensitivity.
作用機序
The mechanism of action of 5-(1-azocanylcarbonyl)-1-cyclopentyl-2-piperidinone-ACP is complex and multifaceted. 5-(1-azocanylcarbonyl)-1-cyclopentyl-2-piperidinone-ACP works by binding to the surface of dental enamel, forming a protective layer that helps to prevent demineralization and promote remineralization. 5-(1-azocanylcarbonyl)-1-cyclopentyl-2-piperidinone-ACP also inhibits the growth of cariogenic bacteria, which are responsible for the development of dental caries.
Biochemical and Physiological Effects
5-(1-azocanylcarbonyl)-1-cyclopentyl-2-piperidinone-ACP has a number of biochemical and physiological effects on the oral cavity. These include the promotion of remineralization of enamel, inhibition of bacterial growth, and reduction of dentinal hypersensitivity. 5-(1-azocanylcarbonyl)-1-cyclopentyl-2-piperidinone-ACP has also been shown to have a positive effect on the oral microbiome, promoting the growth of beneficial bacteria and reducing the incidence of harmful bacteria.
実験室実験の利点と制限
5-(1-azocanylcarbonyl)-1-cyclopentyl-2-piperidinone-ACP has a number of advantages for use in lab experiments. It is a well-characterized compound that is easy to synthesize and purify. 5-(1-azocanylcarbonyl)-1-cyclopentyl-2-piperidinone-ACP is also stable and can be stored for extended periods of time without degradation. However, one limitation of 5-(1-azocanylcarbonyl)-1-cyclopentyl-2-piperidinone-ACP is that it can be difficult to work with due to its complex structure and properties.
将来の方向性
There are a number of potential future directions for research on 5-(1-azocanylcarbonyl)-1-cyclopentyl-2-piperidinone-ACP. One area of focus is the development of new formulations and delivery methods for 5-(1-azocanylcarbonyl)-1-cyclopentyl-2-piperidinone-ACP, which could improve its effectiveness and ease of use. Another area of research is the investigation of the potential applications of 5-(1-azocanylcarbonyl)-1-cyclopentyl-2-piperidinone-ACP in other areas of medicine, such as bone regeneration and wound healing. Finally, further studies are needed to elucidate the precise mechanism of action of 5-(1-azocanylcarbonyl)-1-cyclopentyl-2-piperidinone-ACP and to better understand its effects on the oral microbiome.
合成法
5-(1-azocanylcarbonyl)-1-cyclopentyl-2-piperidinone-ACP is synthesized by combining casein phosphopeptides and amorphous calcium phosphate in a specific ratio. The synthesis process involves a number of steps, including purification and drying, to ensure that the final product is of high quality and purity.
科学的研究の応用
5-(1-azocanylcarbonyl)-1-cyclopentyl-2-piperidinone-ACP has been the subject of numerous scientific studies, which have demonstrated its effectiveness in a range of applications. One of the most significant applications of 5-(1-azocanylcarbonyl)-1-cyclopentyl-2-piperidinone-ACP is in the prevention and treatment of dental caries. 5-(1-azocanylcarbonyl)-1-cyclopentyl-2-piperidinone-ACP has been shown to reduce the incidence of dental caries by remineralizing enamel and reducing the growth of cariogenic bacteria.
特性
IUPAC Name |
5-(azocane-1-carbonyl)-1-cyclopentylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c21-17-11-10-15(14-20(17)16-8-4-5-9-16)18(22)19-12-6-2-1-3-7-13-19/h15-16H,1-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDNUYATYZNZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2CCC(=O)N(C2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(1H-indol-6-ylcarbonyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide](/img/structure/B6053747.png)
![3-[1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinyl]-1-propanol](/img/structure/B6053763.png)
![8H-[1,2,4]triazolo[5',1':2,3]pyrimido[5,4-d][1,2]diazepin-6-ol](/img/structure/B6053779.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]isonicotinamide 1-oxide](/img/structure/B6053784.png)
![[1-(1H-benzimidazol-5-ylcarbonyl)-3-benzyl-3-piperidinyl]methanol](/img/structure/B6053797.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6053804.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B6053807.png)


![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]acetamide](/img/structure/B6053822.png)
![N-(2,6-dimethylphenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6053828.png)
![7-(cyclohexylmethyl)-2-[(2-ethyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6053842.png)
![2-(2-bromophenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B6053850.png)
![5-[(4-benzyl-1-piperidinyl)carbonyl]-1-cycloheptyl-2-piperidinone](/img/structure/B6053855.png)